(3-Cyanocyclopentyl) 3-methylbenzoate
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Overview
Description
(3-Cyanocyclopentyl) 3-methylbenzoate is an organic compound characterized by the presence of a cyclopentyl ring with a cyano group and a methylbenzoate moiety. This compound is notable for its unique structure, which includes a five-membered cyclopentyl ring and a benzene ring substituted with a methyl group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanocyclopentyl) 3-methylbenzoate typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of 3-chloromethyl methyl benzoate with a nitrogen-containing compound in an alkaline solution. This reaction produces an intermediate, which is then hydrolyzed in heated acid to yield 3-aldehyde methyl benzoate. The final step involves a reflux reaction with hydroxylamine and industrial formic acid, followed by crystallization and refinement to obtain the pure product .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The reaction conditions are carefully controlled to ensure a high conversion rate and minimal by-products. The use of phase transfer catalysts and solid ion exchange technology helps in achieving a high yield of over 80% and a product purity of 98% .
Chemical Reactions Analysis
Types of Reactions
(3-Cyanocyclopentyl) 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring and the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(3-Cyanocyclopentyl) 3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyanocyclopentyl) 3-methylbenzoate involves its interaction with specific molecular targets. The cyano group and the ester functional group play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar in structure but lacks the cyano group and the cyclopentyl ring.
Ethyl benzoate: Another ester of benzoic acid, differing in the alkyl group attached to the ester.
Cyclopentyl benzoate: Contains a cyclopentyl ring but lacks the cyano group.
Uniqueness
(3-Cyanocyclopentyl) 3-methylbenzoate is unique due to the combination of its structural features, including the cyano group, cyclopentyl ring, and methylbenzoate moiety. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
(3-cyanocyclopentyl) 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-2-4-12(7-10)14(16)17-13-6-5-11(8-13)9-15/h2-4,7,11,13H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFNNPJMECRQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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